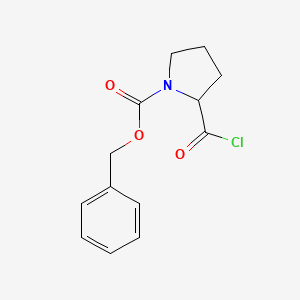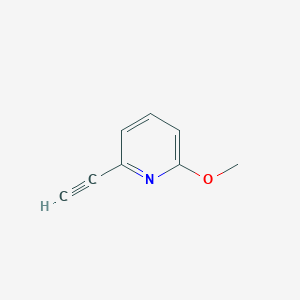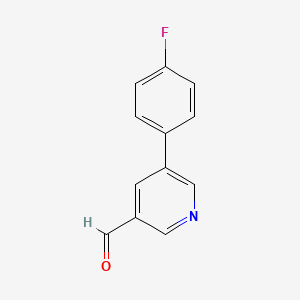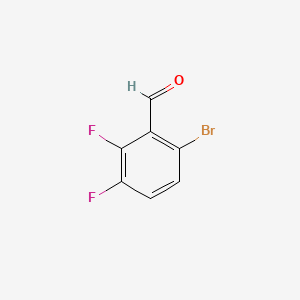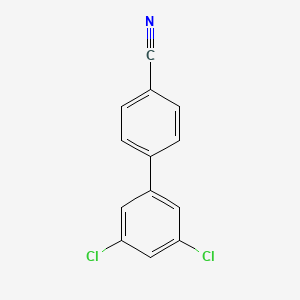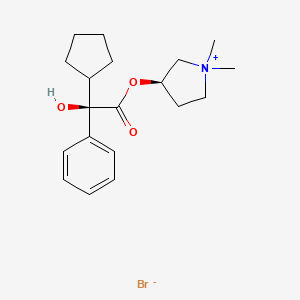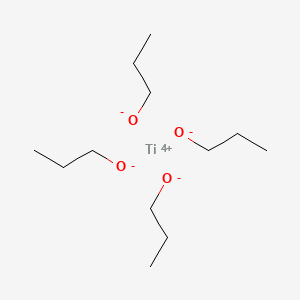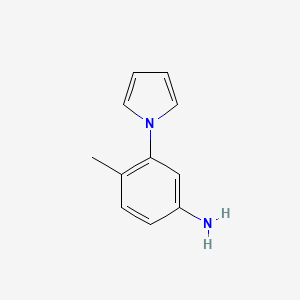
4-甲基-3-(1H-吡咯-1-基)苯胺
描述
Synthesis Analysis
The synthesis of compounds related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline has been explored in various contexts. For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were prepared and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), showing potent CDK2 and CDK4 inhibition and anti-proliferative activity against human tumor cell lines . Another study describes the synthesis of a key intermediate for the CCR5 antagonist TAK-779, which involved reductive alkylation and alkylation of N-methyl-N-(tetrahydropyran-4-yl)amine with 4-nitrobenzylbromide . These studies highlight the potential of pyrrole-containing anilines in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methyl-3-(1H-pyrrol-1-yl)aniline has been investigated using various techniques. A crystal structure investigation of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, revealed a coplanar arrangement with a dihedral angle between the pyrrolidine and benzene rings, as well as the presence of strong N-H···O hydrogen bonds and weak C-H···π interactions . Density functional theory (DFT) calculations were used to confirm the experimental geometric parameters and to simulate UV spectra, indicating a strong correlation between experimental and theoretical data .
Chemical Reactions Analysis
The reactivity of pyrrole-containing anilines has been explored in various chemical reactions. For example, a domino reaction involving a pyrazol derivative with heterocyclic CH acids resulted in the cleavage of the substrate and the formation of substituted pyrazoles and aniline . This demonstrates the versatility of pyrrole-aniline derivatives in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-aniline derivatives have been studied through various methods. Single crystal X-ray diffraction was used to determine the crystal structures of 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents, providing insights into bond lengths and angles . Additionally, mass spectrometry, infrared, and proton NMR spectroscopies were employed to study the compounds further . These techniques are essential for understanding the properties and potential applications of these compounds.
科学研究应用
Application 1: Antitubercular Agents
- Scientific Field : Medicinal Chemistry and Pharmacology .
- Summary of the Application : “4-Methyl-3-(1H-pyrrol-1-yl)aniline” is used in the synthesis of new pyrrole scaffolds that have potential as antitubercular agents. These compounds are designed to target two enzymes, enoyl ACP reductase and dihydrofolate reductase, which are critical for the survival and proliferation of Mycobacterium tuberculosis .
- Methods of Application or Experimental Procedures : In this study, a series of N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized and characterized. These compounds were then assessed as inhibitors of enoyl ACP reductase and DHFR .
- Results or Outcomes : Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR. Several of these substances also demonstrated significant antibacterial and antitubercular properties. A molecular docking analysis indicated that there were binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase .
Application 2: Proteomics Research
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : “4-Methyl-3-(1H-pyrrol-1-yl)aniline” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures involving protein analysis .
- Methods of Application or Experimental Procedures : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .
- Results or Outcomes : The outcomes of using this compound in proteomics research can also vary widely. It could potentially contribute to new discoveries about protein structures and functions .
Application 3: Synthesis of Dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones
- Scientific Field : Organic Chemistry .
- Summary of the Application : “2-(1H-Pyrrol-1-yl)ethanamine”, a compound structurally similar to “4-Methyl-3-(1H-pyrrol-1-yl)aniline”, is used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones . These compounds could have various applications in medicinal chemistry .
- Methods of Application or Experimental Procedures : This involves reacting “2-(1H-Pyrrol-1-yl)ethanamine” with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .
- Results or Outcomes : The outcome of this reaction is the formation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones . The potential applications of these compounds would need to be explored further in subsequent studies .
Application 4: Synthesis of Pyrrolo[1,2-a]pyrazines
- Scientific Field : Organic Chemistry .
- Summary of the Application : “4-Methyl-3-(1H-pyrrol-1-yl)aniline” could potentially be used in the synthesis of pyrrolo[1,2-a]pyrazines . These compounds have shown potent antifungal activity .
- Methods of Application or Experimental Procedures : The synthesis involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .
- Results or Outcomes : The synthesized pyrrolo[1,2-a]pyrazines showed potent antifungal activity against six Candida spp., including two multidrug-resistant ones .
Application 5: Antifungal Agents
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Pyrrole and its fused derivatives, including “4-Methyl-3-(1H-pyrrol-1-yl)aniline”, have shown potent antifungal activities .
- Methods of Application or Experimental Procedures : The specific methods of application can vary widely depending on the specific experiment or study being conducted .
- Results or Outcomes : The outcomes of using this compound as an antifungal agent can also vary widely. It could potentially contribute to new discoveries about antifungal treatments .
Application 6: Synthesis of 1,3,4-Oxadiazoles
- Scientific Field : Organic Chemistry .
- Summary of the Application : “4-Methyl-3-(1H-pyrrol-1-yl)aniline” could potentially be used in the synthesis of 1,3,4-oxadiazoles . These compounds exhibit broad therapeutic effects such as anti-tuberculosis, anti-epileptic, anti-HIV, anti-cancer, anti-inflammatory, antioxidant, and antibacterial activities .
- Methods of Application or Experimental Procedures : The specific methods of application can vary widely depending on the specific experiment or study being conducted .
- Results or Outcomes : The outcomes of using this compound in the synthesis of 1,3,4-oxadiazoles can also vary widely. It could potentially contribute to new discoveries about these therapeutic agents .
属性
IUPAC Name |
4-methyl-3-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLOMKLDPPIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424480 | |
| Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
CAS RN |
94009-17-3 | |
| Record name | 4-Methyl-3-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94009-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
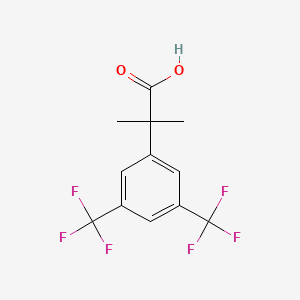
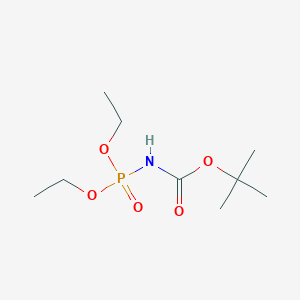
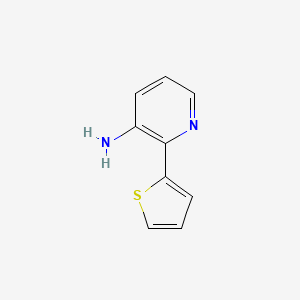
![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)

